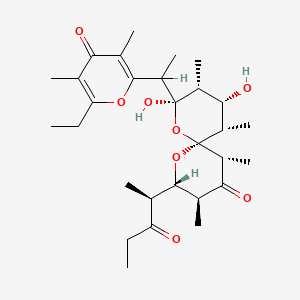
Siphonarin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Siphonarin B is a natural product found in Siphonaria atra and Siphonaria zelandica with data available.
科学的研究の応用
Total Synthesis and Structural Studies
Siphonarin B has been synthesized through various methodologies, with significant advancements in total synthesis reported. The total synthesis involves complex chemical reactions that yield this compound as a predominant product. For instance, a study demonstrated that in the presence of imidazole, a precursor mixture could be converted to this compound with an approximate yield of 70% within several hours . This synthesis not only confirms the compound's structure but also provides insights into its biosynthetic pathways.
Table 1: Key Synthetic Routes to this compound
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Imidazole-mediated synthesis | ~70% | Efficient conversion from precursors |
| Retro-Claisen rearrangement | Variable | Produces related compounds like baconipyrones A and C |
Biological Activities
This compound exhibits several biological activities that are of interest for pharmaceutical applications. Research has highlighted its potential as an inhibitor of specific enzymes and as an antimicrobial agent.
- Enzyme Inhibition : this compound has shown inhibitory effects against certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity. For example, a comparative study on isocoumarins derived from fungi indicated that similar compounds could inhibit protein tyrosine phosphatase 1B, suggesting a potential pathway for this compound .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Anticancer Research : There is ongoing research into the cytotoxic effects of this compound against different cancer cell lines. While specific studies focusing solely on this compound are scarce, related compounds have demonstrated significant anticancer activity .
- Natural Product Chemistry : The exploration of this compound within the context of natural product chemistry contributes to understanding marine-derived compounds' roles in drug discovery. Its unique structure may lead to the development of novel therapeutic agents.
Case Studies
Several case studies have documented the isolation and characterization of this compound:
- Isolation from Marine Sources : One significant study isolated this compound from Siphonaria zelandica, confirming its structure through NMR spectroscopy and highlighting its yield during isolation processes .
- Comparative Analysis : A comparative analysis between natural and synthetic forms of this compound revealed insights into its stability and reactivity, informing future synthetic strategies .
Table 2: Summary of Case Studies on this compound
特性
CAS番号 |
92125-68-3 |
|---|---|
分子式 |
C29H44O8 |
分子量 |
520.7 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1 |
InChIキー |
LEPZJIOTHLJGCD-BWINTEPNSA-N |
SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
異性体SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C |
正規SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C |
同義語 |
dihydrosiphonarin B siphonarin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















